molecular formula C21H15N5O3S2 B1672547 4-[(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methylamino]-N-(2-pyridinyl)benzenesulfonamide CAS No. 222036-17-1

4-[(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methylamino]-N-(2-pyridinyl)benzenesulfonamide

Cat. No.: B1672547
CAS No.: 222036-17-1
M. Wt: 449.5 g/mol
InChI Key: CDNIYBIKHDLGMT-UHFFFAOYSA-N
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Description

GW8510 is a chemical compound known for its role as an inhibitor of cyclin-dependent kinase-2 (CDK2). Cyclin-dependent kinases are serine-threonine kinases that are crucial for cell cycle progression. GW8510 is a substituted analog of 3-(benzylidene)-indolin-2-one and is recognized for its ability to selectively inhibit CDK2, thereby blocking the transition from the G1 phase to the S phase of the cell cycle .

Mechanism of Action

Target of Action

GW8510, also known as 4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]-N-pyridin-2-ylbenzenesulfonamide, is primarily an inhibitor of cyclin-dependent kinase-2 (CDK2) . CDKs are serine-threonine kinases crucial for cell cycle progression . They function as kinases only in complex with cyclins .

Mode of Action

GW8510 selectively inhibits CDK2 with an IC50 of 10 nM . It also inhibits CDK1 and CDK4 with IC50s of 110 nm and 130 nM, respectively . GW8510 blocks the G1 to S transition in the cell cycle . Treatment of cultured diploid fibroblasts with GW8510 reduced BrdU incorporation and inhibited the phosphorylation of Rb protein, a CDK2 substrate .

Biochemical Pathways

The inhibition of CDK2 by GW8510 affects the cell cycle progression. Progression through the four phases of the cell division cycle (G1, S, G2, and M) is controlled by the formation and degradation of CDK-cyclin complexes . By blocking the G1 to S transition, GW8510 effectively halts the cell cycle .

Pharmacokinetics

It is noted that gw8510 is soluble in dmso at 18 mg/ml , which may influence its bioavailability and distribution.

Result of Action

GW8510 has been shown to reduce the cytotoxicity of a variety of anticancer agents such as paclitaxel, etoposide, cisplatin, doxorubicin, and 5-fluorouracil . It also ameliorates cellular senescence by enhancing mitochondrial function, decreasing SA-β-gal staining, p21 and SASP marker expression, and rescues age-related histomorphological changes in mouse hippocampus, heart, kidney, and liver .

Action Environment

It is noted that gw8510 can extend the lifespan of yeast, and c57bl/6j or icr mice by 9218%, 319%, and 1429%, respectively . This suggests that the compound’s action, efficacy, and stability may be influenced by the biological environment in which it is applied.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GW8510 involves the reaction of 4-{[(7-Oxo-6,7-dihydro-8H-[1,3]thiazolo[5,4-e]indol-8-ylidene)methyl]amino}-N-(2-pyridinyl)-benzenesulfonamide.

Industrial Production Methods: Industrial production of GW8510 is carried out under controlled conditions to ensure high purity and yield. The compound is supplied as a yellow solid with a purity of approximately 98% as determined by high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: GW8510 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in GW8510.

    Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazoloindole derivatives, while substitution reactions can produce various substituted benzenesulfonamides .

Scientific Research Applications

GW8510 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Roscovitine: Another CDK inhibitor that targets CDK2, CDK7, and CDK9.

    Flavopiridol: A broad-spectrum CDK inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK4, and CDK9.

    Purvalanol: A selective CDK inhibitor that targets CDK2 and CDK4.

Uniqueness of GW8510: GW8510 is unique in its high selectivity for CDK2, with an IC50 value of 10 nanomolar. It also inhibits CDK1 and CDK4 with higher IC50 values of 110 nanomolar and 130 nanomolar, respectively. This selectivity makes GW8510 a valuable tool for studying CDK2-specific pathways and their role in cell cycle regulation .

Properties

IUPAC Name

4-[(7-hydroxy-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-yl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O3S2/c27-21-15(19-16(25-21)8-9-17-20(19)30-12-24-17)11-23-13-4-6-14(7-5-13)31(28,29)26-18-3-1-2-10-22-18/h1-12,25,27H,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNIYBIKHDLGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC4=C3C5=C(C=C4)N=CS5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222036-17-1
Record name GW8510
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222036171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

To a 25 ml round bottom flask was added a stir bar, 246 mg (1.00 mmol) of 8-ethoxymethylene-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one, 249 mg (1.00 mmol) of sulfapyridine and 10 ml of ethanol. The flask was fitted with a water-cooled reflux condenser, and the mixture was heated to reflux using an oil bath with stirring for 18 h. The reaction was allowed to cool and was filtered. The precipitate was washed with excess ethanol and dried under vacuum to yield 321 mg (71%) of the title compound: 1H NMR (DMSO-d6): δ11.9 (br s, 1H), 11.2 (d, 1H), 10.9 (s, 1H), 9.3 (s, 1H), 8.1 (d, 2H), 7.9 (m, 3H), 7.8 (m, 1H), 7.6 (d, 2H), 7.2 (d, 1H), 7.2 (d, 1H), 6.9 (t, 1H); C21H15N5O3S2: APCI−MS m/z 450 (M+H)+.
Name
8-ethoxymethylene-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
249 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
71%

Synthesis routes and methods II

Procedure details

To a 25 ml round bottom flask was added a stir bar, 246 mg (1.00 mmol) of 8-ethoxymethylene-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one. 249 (1.00 mmol) of sulfapyridine and 10 ml of ethanol. The flask was fitted with a water-cooled reflux condenser, and the mixture was heated to reflux using an oil bath with stirring for 18 h. The reaction was allowed to cool and was filtered. The precipitate was washed with excess ethanol and dried under vacuum to yield 321 mg (71%) of the title compound: 1H NMR (DMSO-d6): δ 11.9 (br s, 1H), 11.2 (d, 1H), 10.9 (s, 1H), 9.3 (s, 1H), 8.1 (d, 2H), 7.9 (m 3H) 7.8 (m, 1H), 7.6 (d, 2H), 7.2 (d, 1H), 7.2 (d, 1H), 6.9 (t, 1H); C21H15N5O3S2: APCI−MS m/z 450 (M+H)+.
Name
8-ethoxymethylene-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one
Quantity
246 mg
Type
reactant
Reaction Step One
[Compound]
Name
249
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methylamino]-N-(2-pyridinyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-[(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methylamino]-N-(2-pyridinyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-[(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methylamino]-N-(2-pyridinyl)benzenesulfonamide

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